molecular formula C12H9F2NO B2774535 N-Benzoyl-2-(difluoromethyl)pyrrole CAS No. 163811-28-7

N-Benzoyl-2-(difluoromethyl)pyrrole

Cat. No.: B2774535
CAS No.: 163811-28-7
M. Wt: 221.207
InChI Key: MTGNPQCKYUXXEZ-UHFFFAOYSA-N
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Description

N-Benzoyl-2-(difluoromethyl)pyrrole is a chemical compound with the molecular formula C12H9F2NO and a molecular weight of 221.21 g/mol It is characterized by the presence of a benzoyl group attached to a pyrrole ring, which also contains a difluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2-(difluoromethyl)pyrrole typically involves the reaction of 2-(difluoromethyl)pyrrole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2-(difluoromethyl)pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the benzoyl group or to alter the difluoromethyl substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

N-Benzoyl-2-(difluoromethyl)pyrrole has several applications in scientific research, including:

Mechanism of Action

The mechanism by which N-Benzoyl-2-(difluoromethyl)pyrrole exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzoyl group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-2-(trifluoromethyl)pyrrole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    N-Benzoyl-2-(methyl)pyrrole: Contains a methyl group instead of a difluoromethyl group.

    N-Benzoyl-2-(chloromethyl)pyrrole: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

N-Benzoyl-2-(difluoromethyl)pyrrole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

[2-(difluoromethyl)pyrrol-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-11(14)10-7-4-8-15(10)12(16)9-5-2-1-3-6-9/h1-8,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNPQCKYUXXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC=C2C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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